molecular formula C6H3FN2O4S B1206826 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- CAS No. 91575-54-1

2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro-

Cat. No.: B1206826
CAS No.: 91575-54-1
M. Wt: 218.16 g/mol
InChI Key: BXHVBQRYTWNRSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- typically involves the reaction of 4-fluoro-2-nitroaniline with sulfuric acid, followed by cyclization to form the benzoxadiazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- involves its interaction with thiol groups. The compound reacts with sulfhydryl groups to form highly fluorescent products. This reaction is pH-dependent, with higher fluorescence intensities observed at pH levels between 2 and 12 . The molecular targets include thiol-containing compounds, and the pathways involve the formation of fluorescent adducts .

Comparison with Similar Compounds

Uniqueness: 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- is unique due to its specific fluorescent properties and its ability to react with thiol groups to form highly fluorescent compounds. This makes it particularly useful in applications requiring sensitive detection of thiols .

Properties

IUPAC Name

7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O4S/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6/h1-2H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHVBQRYTWNRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276252
Record name 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91575-54-1
Record name 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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